

JNJ-55511118 Technical Support Center: Investigating Potential Long-Term Toxicity

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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B15575977

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential long-term toxicity of **JNJ-55511118**. The following resources are designed to address common questions and challenges encountered during preclinical and long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the known long-term toxicity profile of **JNJ-55511118**?

A1: As of the latest available data, specific long-term toxicity studies for **JNJ-55511118** have not been published. The current understanding of its safety profile is derived from preclinical studies in rodent models. These studies have primarily focused on efficacy for conditions like epilepsy and alcohol use disorder.

Q2: What are the observed adverse effects of **JNJ-55511118** in preclinical studies?

A2: In rodent models, **JNJ-55511118** has been shown to have a minimal side-effect profile at therapeutic doses.^[1] However, at high levels of receptor occupancy, some dose-dependent effects have been observed, including transient hyperlocomotion and a mild impairment in learning and memory.^{[2][3]} Notably, no significant motor impairment was detected using the rotarod test.^{[2][3]} At a dose of 1 mg/kg, **JNJ-55511118** had no effect on locomotor activity in male mice.^{[1][4]}

Q3: What are the potential long-term toxicities to consider based on the mechanism of action of **JNJ-55511118**?

A3: **JNJ-55511118** is a selective negative modulator of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ -8 (TARP- γ 8).[5] Given that AMPA receptors are crucial for fast excitatory synaptic transmission throughout the central nervous system, long-term modulation could theoretically lead to a range of neurological and psychiatric effects. To anticipate potential long-term adverse events, it is useful to consider the safety profile of other AMPA receptor antagonists, such as perampanel. Long-term studies of perampanel have reported adverse events such as dizziness, somnolence, headache, fatigue, irritability, and weight increase.[6][7] Psychiatric effects, including aggression, have also been noted.[6][8]

Q4: Are there any known off-target effects of **JNJ-55511118**?

A4: **JNJ-55511118** is reported to be a high-affinity and selective modulator for AMPA receptors containing TARP- γ 8.[5] It exhibits less than 50% binding against a panel of 52 other receptors, ion channels, and transporters, with the exception of 5HT2B and melatonin receptors (78% and 57% binding, respectively).[5] The long-term consequences of these potential off-target interactions have not been fully characterized.

Troubleshooting Guide for Experimental Studies

Observed Issue	Potential Cause	Recommended Action
Unexpected behavioral changes in test subjects (e.g., hyperactivity, aggression).	High dosage leading to excessive AMPA receptor modulation or potential off-target effects.	- Perform a dose-response study to identify the minimum effective dose. - Include a comprehensive battery of behavioral tests to characterize the phenotype. - Consider washout periods to assess the reversibility of the effects.
Impaired performance in cognitive tasks (e.g., mazes).	On-target effect of AMPA receptor modulation, which is involved in learning and memory. [2] [3]	- Use multiple cognitive assays to assess different domains of learning and memory. - Compare the effects of JNJ-55511118 with other known AMPA receptor modulators. - Analyze cognitive performance at different time points during and after treatment.
Seizures or other neurological adverse events.	Although JNJ-55511118 has anticonvulsant properties, high doses of some AMPA receptor modulators can have pro-convulsive effects. [9]	- Implement continuous monitoring (e.g., EEG) in a subset of animals. - Start with lower doses and titrate up slowly. - Have a clear protocol for intervention in case of severe adverse events.
Weight changes in long-term studies.	Potential metabolic effects, as seen with other centrally acting agents like perampanel. [6]	- Monitor body weight and food intake regularly throughout the study. - Consider including metabolic assessments (e.g., blood glucose, lipid profile) in the study design.

Quantitative Data from Preclinical Studies

Parameter	Species	Dose	Route of Administration	Observed Effect	Reference
Receptor Occupancy	Mice and Rats	10 mg/kg	Oral (p.o.)	>80% receptor occupancy for up to 6 hours.	[1]
Locomotor Activity	Male Mice	1 mg/kg	Oral (p.o.)	No effect on open-field activity.	[1][4]
Behavioral Effects (High Receptor Occupancy)	Rodents	Not specified	Not specified	Transient hyperlocomotion, mild impairment in learning and memory.	[2][3]
Motor Coordination	Rodents	Not specified	Not specified	No motor impairment on rotarod.	[2][3]
Alcohol Self-Administration	Male C57BL/6J Mice	1 and 10 mg/kg	Oral (p.o.)	Significant decrease in operant self-administration of sweetened alcohol.	[4]
Sucrose Self-Administration	Male and Female C57BL/6J Mice	1 and 10 mg/kg	Oral (p.o.)	No effect on sucrose self-administration.	[4]

Experimental Protocols

Rotarod Test for Motor Coordination

This protocol is adapted from standard procedures to assess motor coordination and balance in rodents.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Apparatus: An accelerating rotarod apparatus (e.g., Med Associates, Ugo Basile).
- Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.[\[10\]](#)
- Training/Habituation: Place each mouse on the stationary rod for a brief period (e.g., 1 minute) to habituate. Some protocols may include a short training session at a low, constant speed.
- Testing:
 - Place the mice on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[\[11\]](#)
 - Record the latency to fall for each mouse. A fall is registered when the mouse falls off the rod or clings to the rod and makes a full passive rotation.
 - Conduct multiple trials (e.g., 3-5 trials) with an inter-trial interval of at least 15 minutes.[\[10\]](#)[\[13\]](#)
- Data Analysis: The primary endpoint is the latency to fall from the rod. An increase in latency over trials can indicate motor learning.

Open-Field Test for Locomotor Activity and Anxiety-Like Behavior

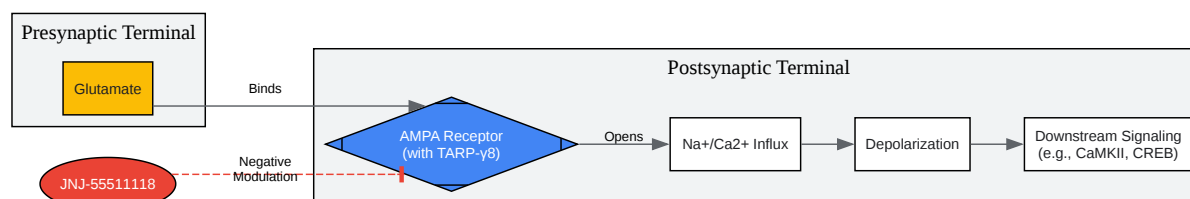
This protocol is a standard method for evaluating general locomotor activity and anxiety-like behaviors in rodents.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Apparatus: A square or circular arena with walls to prevent escape, often made of a non-porous material for easy cleaning. The arena is typically divided into a central zone and a peripheral zone.[\[14\]](#)

- Acclimation: Handle the mice for several days before the test and allow them to acclimate to the testing room for at least 30-60 minutes prior to the test.
- Procedure:
 - Gently place the mouse in the center or a corner of the open-field arena.
 - Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
 - An automated tracking system (video camera and software) is used to record the animal's activity.[14]
- Data Analysis:
 - Locomotor Activity: Total distance traveled, number of line crossings.[16]
 - Anxiety-Like Behavior: Time spent in the center versus the periphery, number of entries into the center zone. A preference for the periphery (thigmotaxis) is indicative of anxiety-like behavior.[16]
 - Exploratory Behavior: Frequency and duration of rearing (standing on hind legs).[16]

Visualizations

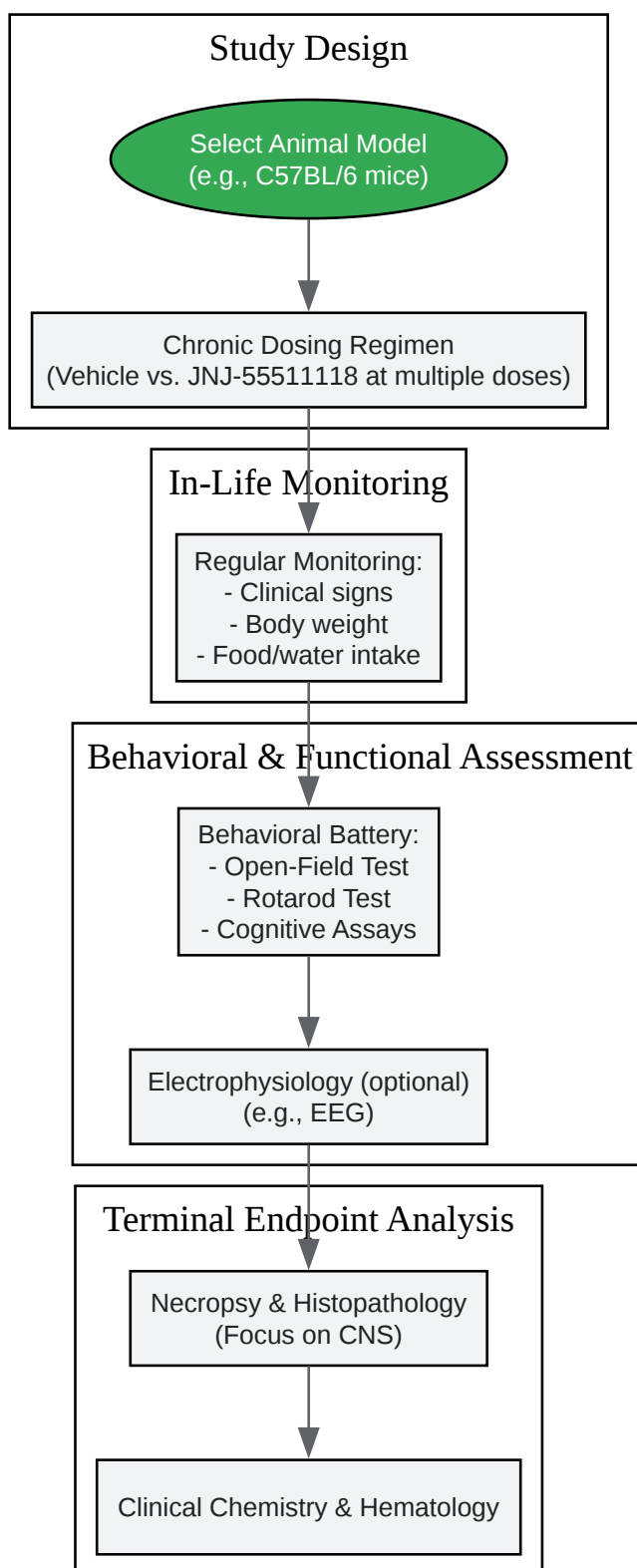
Signaling Pathway



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Caption: Simplified signaling pathway of the AMPA receptor and the modulatory action of **JNJ-55511118**.

Experimental Workflow



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Caption: Proposed experimental workflow for assessing the potential long-term toxicity of **JNJ-55511118**.

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